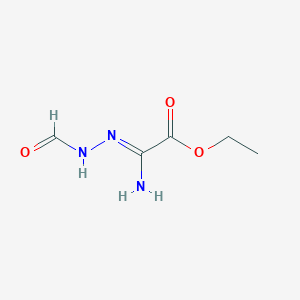

ethyl (2Z)-amino(formylhydrazono)acetate

Description

Ethyl (2Z)-amino(formylhydrazono)acetate is a hydrazone derivative characterized by a Z-configuration at the hydrazone double bond, a formyl group on the hydrazine moiety, and an ethyl ester functional group. This compound belongs to a broader class of hydrazonoacetates, which are pivotal intermediates in synthesizing heterocyclic compounds such as pyrazolines, thiadiazoles, and spiroheterocycles . These derivatives are notable for their biological activities, including NMDA receptor antagonism, anti-inflammatory, and analgesic properties . The Z-configuration stabilizes intramolecular hydrogen bonding (e.g., N–H···O interactions), influencing both reactivity and crystal packing .

Properties

Molecular Formula |

C5H9N3O3 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

ethyl (2Z)-2-amino-2-(formylhydrazinylidene)acetate |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-5(10)4(6)8-7-3-9/h3H,2H2,1H3,(H2,6,8)(H,7,9) |

InChI Key |

ZFLBNTZUULUYRB-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/NC=O)/N |

Canonical SMILES |

CCOC(=O)C(=NNC=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-amino(formylhydrazono)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by formylation. The reaction typically involves the following steps:

Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form ethyl hydrazonoacetate.

Formylation: The resulting ethyl hydrazonoacetate is then formylated using formic acid or formic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-amino(formylhydrazono)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The formylhydrazono group can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted amino derivatives.

Scientific Research Applications

Ethyl (2Z)-amino(formylhydrazono)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-amino(formylhydrazono)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl (2Z)-amino(formylhydrazono)acetate with analogous hydrazonoacetate derivatives, focusing on substituent effects, reactivity, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution (e.g., amine or thiol attacks) . For instance, the nitro group in enables oxidation to nitroso derivatives. Bulkier Groups (e.g., Benzyl, Dichlorophenyl): Steric hindrance reduces reaction rates but improves selectivity in heteroannulation reactions . Methoxy Groups: Electron-donating methoxy substituents (e.g., in ) stabilize intermediates via resonance, affecting regiochemistry in cyclization reactions.

Hydrogen Bonding and Crystallography :

- Compounds with N–H···O interactions (e.g., ) exhibit planar Caryl–NH–N=C units, stabilizing Z-configurations and forming supramolecular chains or helices. These structural features correlate with enhanced thermal stability and crystallinity.

Biological Activity :

- NMDA receptor antagonism is observed in benzylhydrazone derivatives (e.g., ), while nitro-substituted analogs (e.g., ) show promise in anti-inflammatory studies. Dichlorophenyl derivatives () are prioritized for antimicrobial screening due to halogen-enhanced bioactivity.

Synthetic Utility: Bromo and chloro derivatives () are preferred for cross-coupling reactions, whereas nitro-substituted compounds () serve as precursors for amino derivatives via reduction.

Research Findings and Data Highlights

- Crystallographic Data: Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate crystallizes in the monoclinic space group P2₁/c, with N–H···O bond lengths of 2.965 Å, forming 1D chains along the b-axis .

- Thermal Stability : Bromo-substituted hydrazones () exhibit higher decomposition temperatures (~180°C) compared to chloro analogs (~160°C), attributed to stronger intermolecular interactions.

- Biological Screening: Nitrophenyl derivatives () inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 12–18 μM, outperforming non-nitrated analogs (>50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.